Magnesium, bromo(4-butoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(4-butoxyphenyl)- involves the reaction of 4-butoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. This reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction scheme is as follows:
4-Butoxyphenyl bromide+Magnesium→Magnesium, bromo(4-butoxyphenyl)-
Industrial Production Methods
Industrial production of Grignard reagents, including Magnesium, bromo(4-butoxyphenyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the reaction temperature. The reagents are added gradually to control the exothermic reaction and prevent runaway reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(4-butoxyphenyl)- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used in reactions with Magnesium, bromo(4-butoxyphenyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent side reactions with moisture .
Major Products
The major products formed from reactions with Magnesium, bromo(4-butoxyphenyl)- depend on the specific reactants used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively .
Scientific Research Applications
Magnesium, bromo(4-butoxyphenyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Magnesium, bromo(4-butoxyphenyl)- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the polarity of the carbon-magnesium bond and the presence of an ether solvent, which stabilizes the reagent .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
Magnesium, bromo(4-butoxyphenyl)- is unique due to the presence of the 4-butoxyphenyl group, which can influence the reactivity and selectivity of the Grignard reagent in organic synthesis. This makes it particularly useful in the synthesis of specific organic compounds where the butoxyphenyl group is desired .
Properties
IUPAC Name |
magnesium;butoxybenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQAROMTTWWAJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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